Methyl (2-(trifluoromethyl)furan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2-(trifluoromethyl)furan-3-yl)carbamate is an organic compound that features a trifluoromethyl group attached to a furan ring, which is further linked to a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical bromination of ethyl [5-methyl-2-(trifluoromethyl)furan-3-yl]carboxylate, followed by the Arbuzov reaction with triethyl phosphite .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl(2-(trifluoromethyl)furan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
Methyl(2-(trifluoromethyl)furan-3-yl)carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: It may be used in the study of biological systems and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of Methyl(2-(trifluoromethyl)furan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The carbamate group may also play a role in the compound’s activity by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted furans and carbamates, such as:
- Ethyl [5-methyl-2-(trifluoromethyl)furan-3-yl]carboxylate
- Trifluoromethyl-substituted heterocyclic phosphonates
Uniqueness
Methyl(2-(trifluoromethyl)furan-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H6F3NO3 |
---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
methyl N-[2-(trifluoromethyl)furan-3-yl]carbamate |
InChI |
InChI=1S/C7H6F3NO3/c1-13-6(12)11-4-2-3-14-5(4)7(8,9)10/h2-3H,1H3,(H,11,12) |
InChI Key |
JLXJQUZFIKZVJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(OC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.